molecular formula C17H22O10 B11829625 Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Cat. No.: B11829625
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-DRRXZNNHSA-N
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Description

Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of beta-D-galactopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is substituted with a propargyl group. This compound is of significant interest in carbohydrate chemistry and has various applications in synthetic organic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate . The reaction is carried out under anhydrous conditions, and the progress is monitored using thin-layer chromatography (TLC). The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The propargyl group can be reduced to form saturated derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Acidic or basic conditions can facilitate the substitution of acetyl groups with other functional groups.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various functionalized sugar derivatives.

Scientific Research Applications

Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is used in several scientific research applications:

Mechanism of Action

The mechanism of action of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its role as a sugar substrate analog. It participates in glycosylation reactions, where it mimics natural sugar substrates and interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can modulate the activity of these enzymes and affect various biological processes, including cell signaling and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside

Uniqueness

Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its glucopyranoside and mannopyranoside analogs, it may exhibit different glycosylation patterns and interactions with biological targets .

Properties

Molecular Formula

C17H22O10

Molecular Weight

386.3 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17-/m1/s1

InChI Key

HKGFUJKLPCRVFW-DRRXZNNHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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